![molecular formula C11H21NO2S B2632308 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine CAS No. 2159960-56-0](/img/structure/B2632308.png)
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine, also known as DMDO-TEMPO, is a stable nitroxide radical that has been widely used in scientific research. It is a versatile compound that has been employed in various fields, including chemistry, biology, and materials science.
Applications De Recherche Scientifique
Novel Fluorinated Dioxolane Oxazoline Polymers
Researchers Kaku and Hung (1993) synthesized novel fluorinated dioxolane oxazoline polymers, which are amorphous and soluble in common organic solvents. These polymers are useful for surface modification of 6,6-nylon, highlighting their potential in materials science and engineering applications (Kaku & Hung, 1993).
Chemical Synthesis and Optical Purity
Mukarram, Chavan, Khan, and Bandgar (2011) described an efficient protocol for synthesizing a specific ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for the preparation of gemcitabine hydrochloride. They focused on achieving high optical purity, adaptable for industrial scale (Mukarram et al., 2011).
Anticholinergic Potency of Dioxolans
Brimblecombe, Inch, Wetherell, and Williams (1971) studied the anticholinergic potency of certain dioxolans. They found that the anticholinergic potency depended on the configuration of the benzylic carbon atom, demonstrating the potential of these compounds in pharmacological contexts (Brimblecombe et al., 1971).
Heterocyclic System Synthesis
Bogolyubov, Chernysheva, and Semenov (2004) discussed using a bromomethylene derivative of dioxolan for synthesizing various heterocyclic systems. This research illustrates the versatility of dioxolans in organic chemistry and the synthesis of complex molecules (Bogolyubov et al., 2004).
Herbicidal Activity
Raskildina, Yakovenko, Mryasova, and Zlotskii (2018) explored the herbicidal activity of compounds based on 1,3-dioxolane. They synthesized esters and amides and studied their effects on wheat and peas, indicating potential agricultural applications (Raskildina et al., 2018).
Biomedical Applications
Kronek, Kroneková, Lustoň, Paulovičová, Paulovičová, and Mendrek (2011) conducted in vitro bio-immunological and cytotoxicity studies on poly(2-oxazolines), which included compounds related to 1,3-dioxolan. They found low cytotoxicity and potential for drug delivery and immunobiology applications (Kronek et al., 2011).
Propriétés
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2)9-12(5-8-15-11)4-3-10-13-6-7-14-10/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVKKBIZBTFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC2OCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine | |
CAS RN |
2159960-56-0 |
Source


|
| Record name | 4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)

![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)
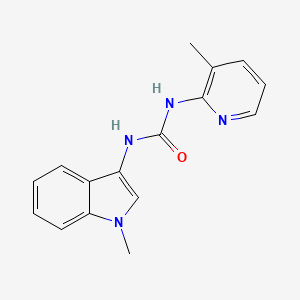
![Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2632235.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
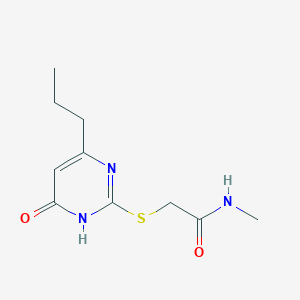
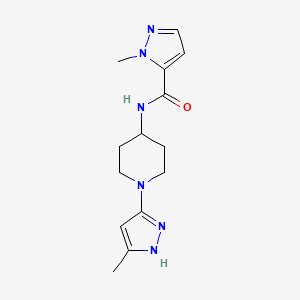
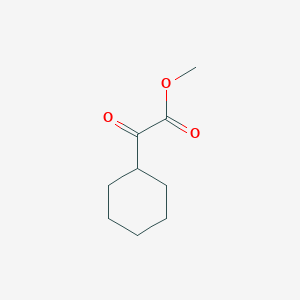
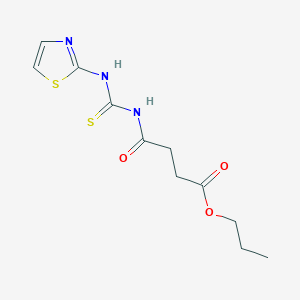
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
